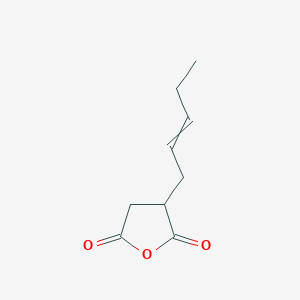
3-(Pent-2-EN-1-YL)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pent-2-EN-1-YL)oxolane-2,5-dione is an organic compound with the molecular formula C9H12O3. It is a derivative of oxolane-2,5-dione, featuring a pent-2-en-1-yl substituent at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-2-EN-1-YL)oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with pent-2-en-1-yl derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the pent-2-en-1-yl group to the oxolane-2,5-dione core .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity. The process often includes purification steps like distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Pent-2-EN-1-YL)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxolane derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The pent-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
3-(Pent-2-EN-1-YL)oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(Pent-2-EN-1-YL)oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations, depending on the functional groups present and the reaction conditions. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
- 3-(2-dodecenyl)succinic anhydride
- 3-[(2E)-dodec-2-en-1-yl]oxolane-2,5-dione
Uniqueness
3-(Pent-2-EN-1-YL)oxolane-2,5-dione is unique due to its specific pent-2-en-1-yl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
10500-35-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-pent-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-7-6-8(10)12-9(7)11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
PIMQZWOUMJNIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















